Product packaging for 3-ethynyl-N-(2-methylcyclopentyl)aniline(Cat. No.:)

3-ethynyl-N-(2-methylcyclopentyl)aniline

Cat. No.: B13254427
M. Wt: 199.29 g/mol
InChI Key: LOVVFIVRLBAAPP-UHFFFAOYSA-N
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Description

3-Ethynyl-N-(2-methylcyclopentyl)aniline ( 1483480-61-0) is an organic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol . This aniline derivative serves as a valuable building block in organic synthesis and pharmaceutical research. Its structure features both an ethynyl group and a secondary amine attached to a phenyl ring, making it a versatile intermediate for constructing more complex molecules . While specific biological data for this compound is limited, compounds with similar structures, such as α-amino (2-alkynylphenyl)-methylphosphonates, are known to be of significant interest in medicinal and agrochemical research due to their potential as enzyme inhibitors, antibiotics, and antiviral agents . The unique combination of an ethynyl group and a sterically hindered amine in its structure makes it a promising precursor for multicomponent reactions, such as the Kabachnik–Fields reaction, and for the synthesis of nitrogen-containing heterocycles . Researchers can utilize this compound in the development of new synthetic methodologies and for creating molecular libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this compound may require cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B13254427 3-ethynyl-N-(2-methylcyclopentyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-ethynyl-N-(2-methylcyclopentyl)aniline

InChI

InChI=1S/C14H17N/c1-3-12-7-5-8-13(10-12)15-14-9-4-6-11(14)2/h1,5,7-8,10-11,14-15H,4,6,9H2,2H3

InChI Key

LOVVFIVRLBAAPP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC=CC(=C2)C#C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Approaches to 3-Ethynyl-N-(2-methylcyclopentyl)aniline

A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of a forward synthesis. The two primary strategies involve forming the C-N bond or the aryl-alkyne C-C bond at a late stage.

Strategy A: Late-Stage Ethynylation: This approach disconnects the ethynyl (B1212043) group from the aromatic ring. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The key precursor becomes a halogenated N-(2-methylcyclopentyl)aniline, for example, 3-iodo-N-(2-methylcyclopentyl)aniline. This precursor is, in turn, derived from the coupling of 3-iodoaniline and a suitable 2-methylcyclopentyl electrophile or by the reductive amination of 2-methylcyclopentanone with 3-iodoaniline. This is often the preferred route as it installs the sensitive alkyne functionality at the end of the synthesis.

Strategy B: Late-Stage N-Alkylation: An alternative disconnection breaks the C-N bond between the aniline (B41778) nitrogen and the cyclopentyl ring. This strategy begins with 3-ethynylaniline as the starting material, which is then alkylated with a 2-methylcyclopentyl halide or tosylate. A variation of this approach is the reductive amination of 2-methylcyclopentanone with 3-ethynylaniline. This route is viable but may require protection of the alkyne's acidic proton or the aniline nitrogen, depending on the reaction conditions.

The choice between these strategies depends on the availability of starting materials, the desired stereochemical control, and the compatibility of functional groups throughout the synthetic sequence.

Synthesis of N-(2-Methylcyclopentyl)aniline Precursors

The construction of the N-(2-methylcyclopentyl)aniline core is a critical phase of the synthesis, establishing the foundation for the subsequent introduction of the ethynyl group. This involves forming the C-N bond and controlling the stereochemistry of the substituted cyclopentyl ring.

The 2-methylcyclopentyl group contains two stereocenters, leading to the possibility of cis and trans diastereomers. Achieving diastereoselectivity is crucial for obtaining a single, well-defined final product.

A primary method for this transformation is reductive amination . This reaction involves the condensation of an aniline (e.g., 3-bromoaniline) with 2-methylcyclopentanone to form an intermediate enamine or iminium ion, which is then reduced in situ. The choice of reducing agent can influence the diastereoselectivity of the final amine product.

ReactantsReducing AgentKey Features
Aniline, 2-MethylcyclopentanoneSodium triacetoxyborohydride (STAB)Mild conditions, high efficiency for reductive amination.
Aniline, 2-MethylcyclopentanoneSodium cyanoborohydride (NaBH3CN)Effective under slightly acidic conditions to favor iminium ion formation.
Aniline, 2-MethylcyclopentanoneCatalytic Hydrogenation (e.g., H2, Pd/C)Can be highly stereoselective depending on catalyst and substrate adsorption.

This table presents common reagents for reductive amination to synthesize N-alkylated anilines.

Diastereoselective outcomes are often governed by the thermodynamic stability of the transition states during the reduction step, where the hydride attacks the iminium intermediate. Steric hindrance typically directs the incoming hydride to the less hindered face, leading to a predominance of one diastereomer.

While 2-methylcyclopentanone is a readily available starting material, the construction of substituted cyclopentane rings from acyclic precursors is a fundamental topic in organic synthesis. These methods offer flexibility when more complex substitution patterns are required. Key strategies include:

Intramolecular Aldol Condensation: 1,5-dicarbonyl compounds can undergo intramolecular aldol reactions to form five-membered rings.

Ring-Closing Metathesis (RCM): A powerful method using ruthenium catalysts to form cyclic alkenes from acyclic dienes, which can then be hydrogenated.

Radical Cyclization: 5-exo-trig cyclizations of radicals are generally favored and provide an efficient route to cyclopentane rings from appropriately substituted haloalkenes.

Michael Addition/Alkylation: The conjugate addition of an enolate to an α,β-unsaturated system, followed by an intramolecular alkylation, can effectively construct the cyclopentane framework. baranlab.org

Introduction of the Ethynyl Functionality

The final key transformation is the installation of the ethynyl group onto the aniline aromatic ring. This is most reliably achieved through modern cross-coupling chemistry.

The amino group in aniline is a strong ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. libretexts.orgopenstax.orgbyjus.com This high reactivity can lead to side reactions, such as polysubstitution or oxidation, making direct electrophilic ethynylation challenging. libretexts.orgopenstax.org

To manage this reactivity, the aniline nitrogen is often protected as an amide (e.g., acetanilide). This attenuates the activating effect of the nitrogen lone pair and provides steric hindrance to favor the para position. libretexts.org After the desired substitution reaction, the protecting group can be removed via hydrolysis to regenerate the free amine.

The Sonogashira coupling is the most prominent and efficient method for forming a bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is central to the synthesis of this compound from a precursor like 3-iodo- or 3-bromo-N-(2-methylcyclopentyl)aniline.

The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, the copper salt, and the base), and finally, reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.

A common alkyne source is trimethylsilylacetylene (TMSA). The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling. After the Sonogashira reaction, the silyl group is easily removed under mild basic conditions (e.g., K2CO3 in methanol) to reveal the terminal alkyne.

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(PPh3)4, PdCl2(PPh3)2Primary catalyst for the cross-coupling cycle. wikipedia.org
Copper(I) Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate. organic-chemistry.org
Base Triethylamine (TEA), Diisopropylamine (DIPA)Neutralizes the HX byproduct and acts as a solvent. wikipedia.org
Aryl Halide Aryl Iodide > Aryl Bromide > Aryl TriflateElectrophilic partner; reactivity decreases down the list. wikipedia.org
Alkyne Trimethylsilylacetylene (TMSA)Nucleophilic partner, often protected to prevent side reactions. libretexts.org

This table summarizes typical components and their roles in the Sonogashira cross-coupling reaction.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it an ideal choice for the late-stage functionalization required in the synthesis of complex molecules like this compound. wikipedia.org

Derivatization of this compound

The derivatization of this compound can be strategically directed towards either the terminal alkyne or the aniline nitrogen, allowing for selective modification and the synthesis of a diverse library of compounds.

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, amenable to numerous addition and coupling reactions. The terminal proton is also sufficiently acidic to participate in reactions as a nucleophile after deprotonation.

The terminal alkyne is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide. The reaction is known for its high yields, mild conditions, and tolerance of a wide variety of functional groups. This modular approach allows for the covalent linking of the aniline scaffold to other molecules, such as biomolecules, polymers, or fluorescent tags, that have been functionalized with an azide group.

Azide ReactantCatalyst SystemProduct
Benzyl azideCu(I) salt (e.g., CuI, CuSO₄/Sodium Ascorbate)3-(1-(benzyl)-1H-1,2,3-triazol-4-yl)-N-(2-methylcyclopentyl)aniline
1-Azido-4-fluorobenzeneCu(I) salt (e.g., CuI, CuSO₄/Sodium Ascorbate)3-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-N-(2-methylcyclopentyl)aniline
Azidoacetic acidCu(I) salt (e.g., CuI, CuSO₄/Sodium Ascorbate)2-(4-(3-(N-(2-methylcyclopentyl)amino)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid

Metal-catalyzed hydrofunctionalization involves the addition of an H-Y bond across the alkyne. This atom-economical process can introduce a range of functionalities depending on the reagent used.

Hydroamination: The addition of an N-H bond from an amine to the alkyne can be catalyzed by various transition metals, including rhodium, gold, and copper. acs.orgacs.orgfrontiersin.org The reaction of this compound with another amine, such as a primary or secondary aniline, would typically yield an enamine or imine after tautomerization. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the choice of catalyst and reaction conditions. acs.orgacs.org For instance, Rh(III) complexes have been shown to catalyze the Markovnikov hydroamination of aromatic terminal alkynes with anilines to afford ketimines. acs.org

Reagent (H-Y)CatalystPotential Product (after hydrolysis of imine/enamine)
Aniline[Cp*RhCl₂]₂1-(3-(N-(2-methylcyclopentyl)amino)phenyl)ethan-1-one
PyrrolidineAu(I) complex1-(3-(N-(2-methylcyclopentyl)amino)phenyl)ethan-1-one
Water (Hydrohydration)Au(I) or Hg(II) salts1-(3-(N-(2-methylcyclopentyl)amino)phenyl)ethan-1-one

The terminal alkyne can undergo oxidative homocoupling to form a symmetric 1,3-diyne in a reaction known as the Glaser or Glaser-Hay coupling. researchgate.netrsc.orgrsc.orgwikipedia.org This reaction is typically catalyzed by a copper(I) salt, such as CuCl, in the presence of a base and an oxidant like oxygen (air). rsc.orgwikipedia.org This transformation results in the dimerization of the parent molecule, linking two units via a butadiyne bridge. This method is fundamental for synthesizing conjugated systems with potential applications in materials science.

Coupling TypeCatalyst/OxidantProduct
Homocoupling (Glaser-Hay)CuCl/TMEDA/O₂1,4-bis(3-(N-(2-methylcyclopentyl)amino)phenyl)buta-1,3-diyne

The secondary amine of the N-(2-methylcyclopentyl)aniline group is a nucleophilic center that can readily participate in alkylation and acylation reactions.

N-Acylation: The reaction of the aniline nitrogen with an acylating agent, such as an acid chloride or anhydride, readily forms an amide. tandfonline.comtandfonline.comresearchgate.net This is a robust and high-yielding transformation often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated when using an acid chloride. The resulting amide group changes the electronic nature of the nitrogen, making it less basic and introducing a planar, resonance-stabilized functionality.

Reaction TypeReagentBaseProduct
N-AlkylationMethyl iodideK₂CO₃3-ethynyl-N-methyl-N-(2-methylcyclopentyl)aniline
N-AlkylationBenzyl bromideCsOHN-benzyl-3-ethynyl-N-(2-methylcyclopentyl)aniline
N-AcylationAcetyl chloridePyridineN-(3-ethynylphenyl)-N-(2-methylcyclopentyl)acetamide
N-AcylationBenzoyl chlorideTriethylamineN-(3-ethynylphenyl)-N-(2-methylcyclopentyl)benzamide

Reactivity of the Aromatic Ring

The substitution pattern of the aromatic ring in this compound is influenced by the electronic effects of the N-(2-methylcyclopentyl)amino group and the ethynyl group.

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the directing effects of the substituents already present on the benzene (B151609) ring.

N-(2-methylcyclopentyl)amino group: This is a powerful activating group and is ortho-, para-directing. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles.

Ethynyl group: This group is generally considered to be deactivating and meta-directing due to the sp-hybridized carbon atoms which are more electronegative than sp²-hybridized carbons, thus withdrawing electron density from the ring.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s)
BrominationBr₂/FeBr₃4-bromo-3-ethynyl-N-(2-methylcyclopentyl)aniline and 2-bromo-5-ethynyl-N-(2-methylcyclopentyl)aniline
NitrationHNO₃/H₂SO₄3-ethynyl-N-(2-methylcyclopentyl)-4-nitroaniline and 5-ethynyl-N-(2-methylcyclopentyl)-2-nitroaniline
Friedel-Crafts AcylationCH₃COCl/AlCl₃1-(5-ethynyl-2-(N-(2-methylcyclopentyl)amino)phenyl)ethan-1-one and 1-(2-ethynyl-4-(N-(2-methylcyclopentyl)amino)phenyl)ethan-1-one
Disclaimer: The predicted products are based on established principles of directing effects in electrophilic aromatic substitution. The actual product distribution may vary depending on reaction conditions.

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. The aromatic ring of this compound is electron-rich due to the powerful electron-donating nature of the N-alkylamino group. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, a leaving group would need to be present on the ring, and the ring would need to be activated by strongly electron-withdrawing substituents, which are absent in this molecule.

Stereochemical Considerations in Synthesis and Transformation

The presence of a chiral center at the 2-position of the cyclopentyl ring in this compound introduces important stereochemical aspects to its synthesis and reactions.

The starting material, 2-methylcyclopentylamine, can exist as a pair of enantiomers, (R)-2-methylcyclopentylamine and (S)-2-methylcyclopentylamine. The synthesis of this compound from a racemic mixture of the amine would result in a racemic mixture of the final product. Conversely, using an enantiomerically pure amine would lead to an enantiomerically pure product.

When this compound undergoes reactions that create a new stereocenter in the molecule, the existing chiral center can influence the stereochemical outcome. This can lead to the formation of diastereomers in unequal amounts, a phenomenon known as diastereoselectivity. For instance, if a reaction occurs at the ethynyl group or the aromatic ring that generates a new chiral center, the two possible diastereomers may be formed in a non-50:50 ratio. The extent of this diastereoselectivity would depend on the specific reaction, the reagents used, and the proximity of the reacting center to the existing stereocenter.

For example, in an imaginary reaction where an electrophile (E+) adds to the aromatic ring at position 4, creating a new chiral center, two diastereomers would be formed. The (R)- or (S)-configuration of the 2-methylcyclopentyl group would direct the approach of the electrophile, favoring the formation of one diastereomer over the other.

Table 4: Compound Names Mentioned in the Article
Compound Name
This compound
N-acetyl-3-ethynyl-N-(2-methylcyclopentyl)aniline
N-benzoyl-3-ethynyl-N-(2-methylcyclopentyl)aniline
Ethyl N-(3-ethynylphenyl)-N-(2-methylcyclopentyl)carbamate
1-(3-ethynylphenyl)-1-(2-methylcyclopentyl)-3-phenylurea
4-bromo-3-ethynyl-N-(2-methylcyclopentyl)aniline
2-bromo-5-ethynyl-N-(2-methylcyclopentyl)aniline
3-ethynyl-N-(2-methylcyclopentyl)-4-nitroaniline
5-ethynyl-N-(2-methylcyclopentyl)-2-nitroaniline
1-(5-ethynyl-2-(N-(2-methylcyclopentyl)amino)phenyl)ethan-1-one
1-(2-ethynyl-4-(N-(2-methylcyclopentyl)amino)phenyl)ethan-1-one
(R)-2-methylcyclopentylamine
(S)-2-methylcyclopentylamine

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by mapping the carbon and proton frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 3-ethynyl-N-(2-methylcyclopentyl)aniline, the spectrum would be complex, with distinct signals corresponding to the aromatic, ethynyl (B1212043), amine, and aliphatic protons. The predicted chemical shifts (δ) are influenced by electron-donating and -withdrawing groups, as well as anisotropic effects from the aromatic ring and alkyne.

The predicted ¹H NMR spectral data are summarized below:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic Protons (4H)6.6 - 7.2Multiplets (m)4H
N-H Proton (1H)3.5 - 4.5Broad Singlet (br s)1H
N-CH- (cyclopentyl)3.6 - 4.1Multiplet (m)1H
Ethynyl C-H (1H)~3.0Singlet (s)1H
Cyclopentyl CH₂ & CH1.2 - 2.2Multiplets (m)8H
Methyl CH₃0.9 - 1.2Doublet (d)3H

Aromatic Region (δ 6.6-7.2): The four protons on the aniline (B41778) ring would appear as a series of complex multiplets. The substitution pattern prevents simple first-order splitting.

Amine Proton (δ 3.5-4.5): The N-H proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.

Ethynyl Proton (δ ~3.0): The terminal alkyne proton is deshielded and would appear as a sharp singlet.

Aliphatic Region (δ 0.9-4.1): This region contains the signals for the 2-methylcyclopentyl group. The methine proton attached to the nitrogen (N-CH) would be the most downfield of this group (δ 3.6-4.1). The remaining cyclopentyl protons would form a complex series of overlapping multiplets. The methyl group protons would appear as a doublet, being split by the adjacent methine proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information on the total number of carbons and their chemical environment.

The predicted ¹³C NMR spectral data are outlined below:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-N147 - 150
Aromatic C-H112 - 130
Aromatic C-C≡C122 - 125
Alkyne C≡C-H82 - 85
Alkyne C≡C -H76 - 79
N-C H- (cyclopentyl)55 - 65
Cyclopentyl CH₂ & CH20 - 40
Methyl CH₃15 - 20

Aromatic Carbons (δ 112-150): Six distinct signals are expected. The carbon atom bonded to the electronegative nitrogen (C-N) would be the most deshielded (downfield).

Alkyne Carbons (δ 76-85): The two sp-hybridized carbons of the ethynyl group would appear in this characteristic mid-field region.

Aliphatic Carbons (δ 15-65): The six carbons of the 2-methylcyclopentyl group would appear in the upfield region. The methine carbon attached to the nitrogen would be the most deshielded of this set.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential. wikipedia.orgnumberanalytics.comweebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wikipedia.org It would be crucial for tracing the connectivity within the 2-methylcyclopentyl ring, for instance, by showing a cross-peak between the methyl doublet and its adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. wikipedia.org It would be used to definitively link the predicted proton signals in the table above to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is vital for piecing together the different fragments of the molecule. Key correlations would include the N-H proton to the aromatic carbons and the ethynyl proton to the aromatic carbon it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to determine the stereochemistry of the molecule, such as the relative orientation of the methyl group on the cyclopentyl ring.

Advanced NMR Studies (e.g., ¹⁵N NMR for Nitrogen Environment)

While less common, ¹⁵N NMR spectroscopy could provide further insight into the electronic environment of the nitrogen atom. A single signal would be expected for the secondary amine nitrogen. Its chemical shift would be influenced by the electronic nature of the attached aromatic and aliphatic groups, providing data to compare the degree of electron delocalization with other aniline derivatives. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. orgchemboulder.com The spectrum of this compound would display characteristic absorption bands for its key functional groups. libretexts.orgorgchemboulder.com

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H StretchSecondary Amine3350 - 3450Medium, Sharp
≡C-H StretchTerminal Alkyne~3300Strong, Sharp
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic2850 - 2960Strong
C≡C StretchAlkyne2100 - 2150Weak to Medium, Sharp
C=C StretchAromatic Ring1580 - 1610 & 1480 - 1500Medium to Strong
C-N StretchAromatic Amine1250 - 1340Strong

The presence of a sharp band around 3300 cm⁻¹ (alkyne ≡C-H) and another near 3400 cm⁻¹ (amine N-H) would be highly diagnostic. The weak but sharp C≡C stretch around 2120 cm⁻¹ would confirm the alkyne, while strong bands below 3000 cm⁻¹ would verify the aliphatic cyclopentyl group. vscht.cz

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Ion: For this compound (C₁₄H₁₇N), the molecular weight is approximately 199.30 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to this mass. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 199. libretexts.org

Fragmentation Pattern: Electron impact ionization would cause the molecular ion to fragment in predictable ways. The analysis of these fragments helps to confirm the structure. chemguide.co.uk Key fragmentation pathways for N-alkyl anilines often involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). nih.gov

Predicted significant fragments are listed below:

m/z Value (Predicted)Identity of FragmentFragmentation Pathway
199[C₁₄H₁₇N]⁺Molecular Ion (M⁺)
184[M - CH₃]⁺Loss of the methyl group from the cyclopentyl ring
116[C₈H₆N]⁺Cleavage of the N-cyclopentyl bond
104[C₇H₆N]⁺Further fragmentation of the aniline portion

The observation of a molecular ion at m/z 199 and fragments corresponding to the loss of the methyl group and the entire methylcyclopentyl substituent would provide strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, particularly those involving π-electron systems. The UV-Vis spectrum of this compound would be dominated by the chromophore of the ethynyl-substituted aniline ring. The presence of both the nitrogen atom with its lone pair of electrons and the ethynyl group in conjugation with the benzene (B151609) ring would influence the position and intensity of the absorption bands.

It is anticipated that the spectrum would exhibit characteristic π → π* transitions associated with the aromatic system. The auxochromic effect of the amino group and the extension of conjugation by the ethynyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Predicted λmax (nm) Associated Chromophore
π → π* ~240-260 Benzene ring E2-band

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. X-ray crystallography would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

This analysis would reveal:

The planarity of the aniline ring.

The geometry of the ethynyl group and its orientation relative to the aromatic ring.

The conformation of the 2-methylcyclopentyl group, including the stereochemical relationship between the methyl group and the point of attachment to the nitrogen atom.

The intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, that govern the crystal packing in the solid state.

The resulting crystallographic data would serve as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound at the atomic level. For a molecule like this compound, these calculations would provide invaluable insights into its behavior and properties.

Geometry Optimization and Conformational Analysis

A critical first step in the computational study of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest potential energy.

For a flexible molecule such as this compound, which contains a rotatable bond between the aniline nitrogen and the cyclopentyl ring, as well as the potential for different conformations of the cyclopentyl ring itself, a thorough conformational analysis is essential. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can identify the global minimum energy conformer as well as other low-energy isomers. This analysis is crucial as the molecular conformation significantly influences its electronic properties and reactivity.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed to understand the distribution of electrons and the molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-deficient areas prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom and the ethynyl group's triple bond, and positive potential around the hydrogen atoms.

Spectroscopic Property Prediction

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable. These predicted spectra are derived from the optimized molecular geometry and its calculated electronic properties. For instance, vibrational frequencies from IR spectra can be calculated to identify characteristic functional groups, and NMR chemical shifts can be predicted to aid in the structural elucidation of the molecule.

Computational Investigations into this compound

This article delves into the computational and theoretical examination of the chemical compound this compound. The focus is on the application of computational chemistry methods to predict and understand its spectroscopic properties, reaction mechanisms, and structure-activity relationships.

Role in Advanced Chemical Sciences and Future Directions

Utility as Modular Building Blocks in Supramolecular Chemistry

The structure of 3-ethynyl-N-(2-methylcyclopentyl)aniline suggests its potential as a valuable modular building block in the construction of complex supramolecular architectures. The terminal alkyne is a key functional group in this context, capable of participating in various non-covalent interactions that drive self-assembly.

The carbon-carbon triple bond of the ethynyl (B1212043) group can act as both an electron donor and acceptor, enabling it to engage in directional C-H···π interactions. mdpi.com These interactions are crucial for the controlled arrangement of molecules in the solid state, influencing crystal packing and the formation of specific supramolecular motifs. mdpi.com Furthermore, the aniline (B41778) nitrogen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, providing additional control over the assembly process. The interplay of these interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov

The chirality introduced by the 2-methylcyclopentyl group is of particular importance. This stereocenter can direct the formation of chiral supramolecular structures, which are of interest for applications in enantioselective catalysis, chiral recognition, and materials with chiroptical properties. The combination of the rigid ethynyl-aniline core and the flexible, chiral alkyl group allows for a balance of stability and dynamics within the supramolecular assembly.

Applications in Materials Science

The electronic and structural features of this compound make it a promising candidate for various applications in materials science, from optoelectronic devices to functional polymers and smart materials.

Design of Conjugated Systems for Optoelectronic Devices

The ethynyl-aniline framework is a classic component of conjugated systems. The triple bond of the ethynyl group can extend the π-conjugation of the aniline ring, which is a fundamental requirement for organic electronic materials. Through metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the terminal alkyne can be readily linked with other aromatic units to create extended, rigid-rod type conjugated oligomers and polymers.

These resulting poly(p-phenyleneethynylene) (PPE) type structures are known for their strong luminescence and are highly emissive in thin films, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs). nih.gov The aniline nitrogen atom can be used to tune the electronic properties of the conjugated system. The N-(2-methylcyclopentyl) group can also influence the solubility and processing characteristics of the final material, which are critical for device fabrication.

Precursors for Functionalized Polymers and Organic Semiconductors

As a monomer, this compound can be polymerized through its ethynyl group to form polyacetylenes or can be copolymerized with other monomers to create a variety of functionalized polymers. researchgate.netrsc.org The aniline side groups along the polymer chain can impart specific functionalities. For instance, the basicity of the nitrogen atom can be exploited for sensor applications, as its interaction with analytes can induce measurable changes in the electronic properties of the polymer. rsc.org

Polymers derived from substituted anilines have been extensively studied as organic semiconductors. mdpi.comcapes.gov.brresearchgate.netmdpi.com The charge transport properties of these materials are highly dependent on the molecular packing and intermolecular interactions. The 2-methylcyclopentyl substituent could play a role in controlling the morphology of the polymer films, potentially leading to improved performance in devices like Organic Field-Effect Transistors (OFETs). The ability to modify the aniline group provides a pathway to fine-tune the energy levels and charge carrier mobility of the resulting semiconductor. rsc.org

Potential Polymer TypeMonomer(s)Key PropertyPotential Application
Poly(aniline-ethynylene)This compound, Aryl dihalideπ-conjugated, LuminescentOrganic Light-Emitting Diodes (OLEDs)
Functionalized PolyacetyleneThis compoundAniline side-groupsChemical Sensors
Diketopyrrolopyrrole CopolymerThis compound, DPP derivativeHigh charge-carrier mobilityOrganic Field-Effect Transistors (OFETs)

Exploration in Mechanofluorochromic Materials

Mechanofluorochromic (MFC) materials exhibit changes in their fluorescence color in response to mechanical stimuli such as grinding or shearing. nih.gov This phenomenon is often associated with a transition between crystalline and amorphous states, or between different crystalline polymorphs, which alters the molecular packing and intermolecular interactions. rsc.orgscispace.com

Aniline-terminated phenylene ethynylenes have been shown to exhibit reversible mechanofluorochromism. rsc.org The structural design of this compound, featuring a fluorophore core (ethynyl-aniline) and a bulky side group, is consistent with design principles for MFC materials. chinesechemsoc.orgresearchgate.net The N-alkyl group can influence the crystal packing and the energy barrier for the transition between different solid-state forms. Upon grinding, the crystalline structure could be disrupted, leading to a change in the π-π stacking of the ethynyl-aniline units and a corresponding shift in the emission wavelength. This property could be harnessed for applications in pressure sensors, security inks, and data storage. chinesechemsoc.org

Contribution to Medicinal Chemistry Research Methodologies

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The unique combination of functional groups in this compound makes it a valuable tool for modern drug discovery methodologies, particularly in the realm of computational chemistry.

Computational Studies on Ligand-Target Interactions for Scaffold Design

In computational ligand-based drug design (LBDD), the three-dimensional structure of a ligand is used to infer the properties of its biological target and to design new molecules with improved activity. nih.govnih.govmdpi.com The this compound scaffold can serve as a starting point for the design of new bioactive compounds.

The aniline core is a common feature in kinase inhibitors, where it often participates in key hydrogen bonding interactions with the hinge region of the kinase domain. mdpi.com The ethynyl group offers a rigid vector for extending the molecule to probe other pockets of the binding site or to introduce additional functional groups. The chiral 2-methylcyclopentyl group can provide specific steric interactions that enhance binding affinity and selectivity for a particular target.

Research AreaKey Structural FeaturePotential Application
Supramolecular ChemistryEthynyl group, Aniline N-H, Chiral centerChiral self-assembling materials, Crystal engineering
Materials ScienceEthynyl-aniline conjugated coreOrganic semiconductors, Optoelectronic devices, MFC materials
Medicinal ChemistryAniline scaffold, Ethynyl linker, Chiral substituentScaffold for kinase inhibitors, Ligand-based drug design

In silico Pharmacokinetic Profile Prediction and Optimization Strategies

The development of new chemical entities in pharmaceutical research heavily relies on early-stage profiling to identify candidates with favorable drug-like properties. In silico computational models are invaluable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules like this compound before committing to costly and time-consuming synthesis. nih.gov These predictive models analyze the molecule's structure to estimate its pharmacokinetic behavior.

The predicted ADME profile for this compound, based on its constituent functional groups, suggests a compound with moderate lipophilicity, which is often a prerequisite for oral bioavailability. mdpi.com Computational tools can provide specific estimations for key parameters. For instance, the octanol/water partition coefficient (LogP), a measure of lipophilicity, along with water solubility, topological polar surface area (TPSA), and the number of rotatable bonds, are fundamental descriptors used to predict oral absorption and membrane permeability. researchgate.net All of these parameters can be calculated using various online servers and software. mdpi.com

Furthermore, in silico models can predict potential metabolic liabilities. The aniline moiety is a well-known "structural alert" as it can undergo metabolic processing that may lead to toxicity. nih.govacs.org Computational systems can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, a critical step in forecasting its metabolic stability and potential for drug-drug interactions. mdpi.com The ethynyl group can also be subject to specific metabolic pathways.

Optimization strategies based on these in silico predictions focus on iterative structural modification to enhance the molecule's ADME profile. For this compound, several strategies could be computationally explored:

Modulating Lipophilicity: If the predicted LogP is too high, introducing polar functional groups (e.g., hydroxyl or amide) on the cyclopentyl ring or replacing the ethynyl group with a more polar equivalent could improve solubility and reduce off-target effects.

Improving Metabolic Stability: To mitigate the metabolic risks associated with the aniline group, bioisosteric replacement could be considered. nih.govacs.org This involves replacing the aniline with a different functional group that mimics its size and electronic properties but has a more favorable metabolic profile. Another strategy is to introduce blocking groups at positions predicted to be susceptible to metabolism.

These computational assessments allow for the prioritization of synthetic targets, ensuring that resources are focused on candidates with the highest probability of possessing a viable pharmacokinetic profile.

Table 1: Representative In Silico Predicted ADME Properties for this compound This table presents hypothetical data based on computational models for a molecule with this structure.

Parameter Predicted Value Implication
Molecular Weight 213.31 g/mol Complies with Lipinski's Rule (< 500)
LogP (Lipophilicity) ~3.5 - 4.0 Good potential for membrane permeability
Water Solubility (LogS) Low to Moderate May require formulation for optimal absorption
Human Intestinal Absorption > 80% Likely to be well-absorbed orally
Blood-Brain Barrier (BBB) Permeation Likely to cross Potential for CNS activity
P-glycoprotein (P-gp) Substrate Predicted: No Low probability of being actively pumped out of cells

Structure-Reactivity Relationship Studies for Chemical Modification in Drug Discovery Research

Understanding the structure-reactivity relationship of this compound is fundamental to its strategic modification in drug discovery. The molecule's chemical behavior is dictated by the interplay of its three key structural components: the aniline core, the ethynyl group, and the N-alkyl substituent. Each of these sites offers distinct opportunities for chemical modification to tune the compound's biological activity and physicochemical properties.

The Aniline Core: The aniline moiety, consisting of the amino group attached to the benzene (B151609) ring, is the primary site for many chemical transformations.

The Amino Group: The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. It can be readily acylated, alkylated, or sulfonylated to introduce new functional groups. These modifications can dramatically alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

The Aromatic Ring: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the selective introduction of substituents like halogens, nitro groups, or alkyl groups onto the ring, which can modulate electronic properties and provide new vectors for interaction with biological targets.

The Ethynyl Group: The terminal alkyne is a highly versatile functional group in modern medicinal chemistry.

Click Chemistry: The ethynyl group is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. nih.gov This "click chemistry" approach allows for the efficient and irreversible linking of the molecule to other fragments, such as targeting ligands or solubility-enhancing moieties, under mild conditions. nih.govmiragenews.com

Coupling Reactions: It can participate in various transition metal-catalyzed reactions, such as Sonogashira coupling, to form new carbon-carbon bonds, enabling the extension of the molecular scaffold.

Bio-orthogonal Handle: Its unique reactivity makes it suitable for use as a bio-orthogonal tag in chemical biology studies to track the molecule within living systems without interfering with biological processes. nih.gov

The N-(2-methylcyclopentyl) Substituent: This saturated alkyl group primarily imparts steric and lipophilic character.

Steric Influence: The bulk of the 2-methylcyclopentyl group can influence the reactivity of the nearby aniline nitrogen and may play a crucial role in the molecule's binding conformation with a biological target.

Structure-activity relationship (SAR) studies systematically explore these modifications. mdpi.com By creating a library of analogs where each part of the molecule is altered, researchers can determine which structural features are essential for the desired biological effect and which can be modified to improve drug-like properties.

Table 2: Summary of Structure-Reactivity Relationships and Potential Modifications

Molecular Fragment Chemical Reactivity Potential Modifications for Drug Discovery
Aniline Nitrogen Nucleophilic, Basic Acylation, Sulfonylation, Alkylation
Aromatic Ring Activated for Electrophilic Substitution (ortho-, para-) Halogenation, Nitration, Friedel-Crafts Alkylation
Ethynyl Group Reactive in Cycloadditions and Coupling Reactions Conversion to Triazole (Click Chemistry), Sonogashira Coupling

| N-Alkyl Group | Steric Bulk, Lipophilic | Introduction of polar groups, Ring size variation |

Emerging Methodologies in Aniline and Alkyne Chemistry

The synthesis of complex molecules like this compound benefits greatly from continuous innovation in synthetic organic chemistry. Recent years have seen significant progress in methodologies related to both aniline and alkyne chemistry, enabling more efficient and versatile construction of such structures.

Advances in Aniline Synthesis: Traditional methods for synthesizing anilines often involve harsh conditions or require pre-functionalized starting materials. researchgate.net Modern approaches offer milder and more direct routes. A significant development is the direct functionalization of C-H bonds. For instance, palladium-catalyzed systems using specialized S,O-ligands have enabled the para-selective C-H olefination of aniline derivatives, providing an efficient alternative to multi-step sequences. uva.nl Furthermore, photochemical and electrochemical methods are emerging as powerful tools for creating C-N bonds, offering new pathways for aniline synthesis under greener and more sustainable conditions. researchgate.net These methods provide novel strategies for accessing complex aniline cores that were previously difficult to synthesize. researchgate.net

Advances in Alkyne Chemistry: The field of alkyne chemistry has been revolutionized by the development of novel transition metal-catalyzed reactions. rsc.org Beyond the well-established click chemistry, recent advancements include:

Cooperative Catalysis: The use of dual-catalyst systems has expanded the scope of alkyne transformations, allowing for the construction of complex molecular architectures that are relevant to pharmaceuticals and natural products. rsc.org

Alkyne Annulations: Rhodium(III) and other transition metals are now used to catalyze cascade annulations involving alkynes, providing rapid access to diverse heterocyclic and carbocyclic structures. rsc.org

Asymmetric Transformations: The development of chiral copper(I) complexes has enabled asymmetric coupling reactions of terminal alkynes with carbene precursors, yielding optically active products with high enantioselectivity. mdpi.com These methods are crucial for synthesizing single-enantiomer drugs.

These emerging methodologies not only provide more efficient synthetic routes but also open up new regions of chemical space for exploration in drug discovery. The ability to selectively modify and build upon the aniline and alkyne moieties using these advanced techniques is critical for generating novel and potent therapeutic agents.

Challenges and Opportunities in the Synthesis and Application of Complex Aniline Derivatives

Despite significant advances, the synthesis and application of complex aniline derivatives like this compound present both persistent challenges and exciting opportunities for future research.

Challenges:

Metabolic Instability: Anilines are frequently associated with metabolic liabilities, which can lead to the formation of reactive metabolites and potential toxicity. nih.govacs.orgcresset-group.com Overcoming this remains a primary challenge in medicinal chemistry, driving the search for effective mitigation strategies.

Synthetic Selectivity: While new synthetic methods have improved access to aniline derivatives, achieving precise regioselectivity in the functionalization of complex aniline scaffolds can still be difficult. researchgate.netuva.nl Many direct C-H functionalization reactions yield mixtures of isomers that are difficult to separate.

Limited Chemical Space: The widespread use of certain C-N bond-forming reactions has led to a focus on Csp2-rich, planar molecules. nih.gov There is a pressing need for synthetic methods that can introduce more three-dimensional complexity, which is often associated with improved pharmacological properties. nih.govacs.org The commercial availability of diverse and complex building blocks also remains a limiting factor. nih.govacs.org

Opportunities:

Isosteric Replacement: A major opportunity lies in the development and application of saturated isosteres to replace the aniline ring. nih.govacs.org Three-dimensional scaffolds like bicyclo[1.1.1]pentane can mimic the geometry of an aniline while significantly improving physicochemical properties such as solubility and metabolic stability. acs.org The conscientious design of such replacements could prevent issues like the disruption of crucial π–π stacking interactions. nih.govacs.org

Advanced Synthetic Technologies: Continued advancements in catalysis, including photoredox and electrochemistry, promise to provide more selective and efficient ways to synthesize and functionalize complex anilines. researchgate.netresearchgate.net These technologies will enable the creation of structural diversity that is currently inaccessible. nih.govacs.org

Computational Drug Design: The integration of in silico prediction tools with synthetic chemistry allows for a more rational design of aniline derivatives. nih.govnih.gov By predicting ADME properties and potential toxicities before synthesis, researchers can focus on molecules with a higher likelihood of success, accelerating the drug discovery pipeline.

The future of drug discovery involving aniline derivatives will likely depend on the synergy between innovative synthetic methodologies that create greater structural diversity and powerful computational tools that guide the design of safer and more effective therapeutic agents.

Q & A

What are effective synthetic routes for 3-ethynyl-N-(2-methylcyclopentyl)aniline, and how can structural purity be ensured?

Basic Research Focus
Methodological Answer:
The synthesis typically involves introducing the ethynyl group via Sonogashira cross-coupling between a halogenated aniline derivative (e.g., 3-iodo-N-(2-methylcyclopentyl)aniline) and a terminal alkyne. Catalytic systems like Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., triethylamine) under inert conditions are effective .
Key Steps:

Cyclopentyl Amine Preparation : React 2-methylcyclopentanol with PCl₃ to form the chloride, followed by nucleophilic substitution with aniline.

Ethynylation : Couple the intermediate with trimethylsilylacetylene (TMSA), followed by desilylation .
Purity Assurance:

  • HPLC (≥98% purity threshold) with UV detection at λmax ≈ 255 nm (similar to aromatic amines) .
  • ¹H/¹³C NMR for confirming substituent positions (e.g., ethynyl proton at δ ≈ 2.8–3.2 ppm) .

How do the ethynyl and 2-methylcyclopentyl substituents influence the compound’s basicity compared to aniline?

Basic Research Focus
Methodological Answer:
The ethynyl group (-C≡CH) is electron-withdrawing (-I effect), reducing electron density on the aromatic ring and decreasing basicity. The 2-methylcyclopentyl group introduces steric hindrance, potentially weakening interactions with acids.
Experimental Validation:

  • Conduct potentiometric titration in non-aqueous solvents (e.g., acetonitrile) to measure pKa/pKb shifts .
  • Compare with reference compounds (e.g., N-methylaniline, pKb ≈ 9.4) .
    Expected Trend:
    Lower basicity than aniline (pKb ≈ 4.7) due to combined electronic and steric effects.

What spectroscopic techniques are optimal for characterizing stereochemical and electronic properties?

Advanced Research Focus
Methodological Answer:

  • X-ray Crystallography : Resolve steric effects of the 2-methylcyclopentyl group (e.g., dihedral angles between substituents) .
  • 2D NMR (COSY, NOESY) : Identify spatial proximity of methylcyclopentyl protons to aromatic hydrogens .
  • FTIR : Confirm ethynyl stretch (C≡C) at ≈ 2100–2260 cm⁻¹ and N-H bending at ≈ 1600 cm⁻¹ .

How can computational modeling predict reactivity in cross-coupling or catalytic reactions?

Advanced Research Focus
Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO) for predicting sites of electrophilic attack .
  • Transition State Analysis : Model steric interactions in iridium-catalyzed reactions (e.g., deoxygenation pathways with d.r. > 95:5) .
    Validation: Compare computed vibrational spectra (e.g., C≡C stretches) with experimental FTIR data .

What are the environmental degradation pathways, and how can metabolites be tracked?

Advanced Research Focus
Methodological Answer:

  • Microbial Assays : Use Pseudomonas spp. strains expressing aniline dioxygenase to assess aerobic degradation. Monitor via GC-MS for catechol intermediates (Fig. 1, ).
  • Metabolite Profiling : Track hydroxylated derivatives (e.g., 3-ethynylcatechol) using LC-HRMS with m/z resolution < 5 ppm .

How do contradictory data on substituent effects on basicity arise, and how can they be resolved?

Data Contradiction Analysis
Methodological Answer:
Discrepancies often stem from solvent polarity or measurement techniques. For example:

  • Electron-Withdrawing vs. Steric Effects : Ethynyl groups lower basicity, but bulky substituents may hinder protonation.
  • Resolution Strategy :
    • Compare titrations in polar (water) vs. non-polar (toluene) solvents .
    • Use computational solvation models (e.g., SMD) to isolate electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.